METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE
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Overview
Description
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-6-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific bromination and chlorination steps can be achieved using reagents like bromine and thionyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by selective halogenation. The process requires careful control of reaction parameters to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s binding affinity to enzymes and receptors. The indole ring system can participate in π-π interactions and hydrogen bonding, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
1430229-84-7 |
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Molecular Formula |
C10H7BrClNO2 |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
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